MAO B Inhibitory Potency: 2-Methyl-THIQ Core Achieves 15-Fold Higher Affinity than Parent THIQ, with 5-Methoxy Modulation Projected to Further Tune Binding
The N-methyl substituent is a critical determinant of MAO B affinity within the THIQ class. In a head-to-head enzymatic study using purified human MAO B, the 2-methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) core displayed an apparent Ki of 1 µM, representing a 15-fold improvement in binding affinity over the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ; Ki = 15 µM) [1]. The target compound, 5-methoxy-2-methyl-THIQ, retains this high-affinity N-methyl pharmacophore while adding a 5-methoxy group that introduces an H-bond acceptor at a position predicted to engage auxiliary binding pockets within the MAO B active site [2]. Although direct Ki data for the 5-methoxy derivative is not reported in this study, the 15-fold affinity gain conferred by N-methylation establishes the 2-methyl-THIQ core as a validated MAO B recognition motif. By extension, the 5-methoxy-2-methyl-THIQ is expected to maintain or enhance this MAO B affinity relative to non-methylated or non-methoxylated THIQ congeners.
| Evidence Dimension | MAO B inhibition (apparent Ki) |
|---|---|
| Target Compound Data | 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: no direct Ki reported; retains 2-methyl-THIQ pharmacophore |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ): Ki = 15 µM; 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ): Ki = 1 µM |
| Quantified Difference | 15-fold Ki improvement (2-Me-THIQ vs THIQ); 5-methoxy substitution adds H-bond acceptor functionality absent in 2-Me-THIQ |
| Conditions | Purified human MAO B; competitive inhibition assay; kynuramine substrate |
Why This Matters
For procurement decisions in neuropharmacology programs, the 2-methyl substitution is essential for MAO B target engagement; the 5-methoxy group adds an additional vector for SAR exploration not available with the simpler 2-Me-THIQ scaffold.
- [1] Bembenek, M.E. et al. (1990) 'Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines', Journal of Medicinal Chemistry, 33(1), pp. 147–152. View Source
- [2] Faheem et al. (2021) 'Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies', RSC Advances, 11, pp. 12387–12419. (SAR discussion of MAO inhibition by THIQ derivatives.) View Source
